

Elucidation of the Molecular Architecture of N¹-Methoxymethyl Picrinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N1-Methoxymethyl picrinine	
Cat. No.:	B15587898	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N¹-Methoxymethyl picrinine is a monoterpenoid indole alkaloid, a derivative of the natural product picrinine. Picrinine was first isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. The addition of a methoxymethyl group at the N¹ position of the indole nucleus modifies the chemical properties of the parent compound, potentially influencing its biological activity. This document provides a technical guide to the structure elucidation of N¹-Methoxymethyl picrinine, consolidating available data and outlining the key experimental methodologies employed in its characterization.

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C22H26N2O4	N/A
Molecular Weight	382.5 g/mol	N/A
CAS Number	1158845-78-3	N/A
Class	Indole Alkaloid	N/A

Structure Elucidation Workflow



The structural determination of N¹-Methoxymethyl picrinine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The logical workflow for its structure elucidation is outlined below.



Click to download full resolution via product page

Caption: Workflow for the structure elucidation of N¹-Methoxymethyl picrinine.

Experimental Protocols

Detailed experimental data for the structure elucidation of N¹-Methoxymethyl picrinine is primarily attributed to the work of Wang et al. (2009), who isolated the compound from a hydro-alcoholic extract of Alstonia scholaris leaves. While the full publication containing the detailed experimental procedures and raw data is not widely accessible, the general methodologies can be inferred from standard practices in natural product chemistry.

Isolation of N¹-Methoxymethyl Picrinine

- Plant Material and Extraction: Air-dried and powdered leaves of Alstonia scholaris are subjected to extraction with a hydro-alcoholic solvent system (e.g., 70-80% ethanol in water) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- Chromatographic Separation: The crude extract is subjected to silica gel column
 chromatography. The column is typically eluted with a gradient solvent system of increasing
 polarity, such as a mixture of hexane and ethyl acetate, followed by ethyl acetate and
 methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
 Fractions containing the compound of interest are pooled and further purified by repeated



column chromatography or preparative high-performance liquid chromatography (HPLC) to afford pure N¹-Methoxymethyl picrinine.

Spectroscopic Analysis

Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for determining the elemental composition of a molecule.

- Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source is used.
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in positive ion mode. The accurate mass of the protonated molecule [M+H]+ is measured.
- Data Analysis: The measured accurate mass is used to calculate the elemental formula. For N¹-Methoxymethyl picrinine (C₂₂H₂6N₂O₄), the expected monoisotopic mass of the protonated molecule is approximately 383.1965.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A suite of NMR experiments is necessary to elucidate the complex polycyclic structure of N¹-Methoxymethyl picrinine.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
- 1D NMR Spectra:
 - ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals would include those for the aromatic protons of the indole ring, the methoxymethyl group (a singlet for the OCH₃ and a singlet or AB quartet



for the OCH₂N), the ethylidene group, and the various aliphatic protons of the polycyclic core.

- ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
 Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Spectroscopic Data

Detailed ¹H and ¹³C NMR data, as well as HR-ESI-MS data for N¹-Methoxymethyl picrinine, are not publicly available in detail at the time of this writing. The primary reference (Wang et al., 2009) is not readily accessible. The following tables are placeholders for the expected data based on the proposed structure.

Table 1: Hypothetical ¹H NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)



δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
[Expected aromatic region]	m	-	4H	Ar-H
[Expected methoxy region]	S	-	3H	N-CH₂-O-CH₃
[Expected methylene region]	s or d, d	-	2H	N-CH₂-O-CH₃
[Expected ester methoxy]	S	-	3H	COOCH₃
[Various aliphatic signals]	m, d, t, etc.	-	-	Polycyclic core protons
[Expected ethylidene signals]	q, d	-	-	=CH-CH₃, =CH- CH₃

Table 2: Hypothetical ¹³C NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)

δ (ppm)	Carbon Type	Assignment
[Expected carbonyl region]	С	C=O (ester)
[Expected aromatic/olefinic region]	C, CH	Aromatic and ethylidene carbons
[Expected N-CH2-O region]	CH ₂	N-CH ₂ -O-CH ₃
[Expected methoxy region]	СНз	N-CH ₂ -O-CH ₃
[Expected ester methoxy region]	СН₃	COOCH₃
[Various aliphatic signals]	C, CH, CH₂, CH₃	Polycyclic core carbons

Conclusion



The structure elucidation of N¹-Methoxymethyl picrinine is a representative example of the analytical chemistry workflow for natural products. It relies on the synergistic application of isolation techniques and advanced spectroscopic methods. While the specific data from the primary literature remains elusive, the established methodologies provide a clear path for the confirmation of its complex molecular architecture. Further research to obtain and publish the complete spectral data would be of significant value to the natural products and medicinal chemistry communities.

 To cite this document: BenchChem. [Elucidation of the Molecular Architecture of N¹-Methoxymethyl Picrinine: A Technical Overview]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15587898#n1-methoxymethyl-picrininestructure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com